S-Methyl-L-cysteine

Catalog No.
S543427
CAS No.
1187-84-4
M.F
C4H9NO2S
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl-L-cysteine

CAS Number

1187-84-4

Product Name

S-Methyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

IDIDJDIHTAOVLG-VKHMYHEASA-N

SMILES

CSCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

S-11C-methyl-L-cysteine, S-methylcysteine, S-methylcysteine, (DL-Cys)-isomer, S-methylcysteine, (L-Cys)-isomer, S-methylcysteine, hydrochloride, (L-Cys)-isomer

Canonical SMILES

CSCC(C(=O)O)N

Isomeric SMILES

CSC[C@@H](C(=O)O)N

Description

The exact mass of the compound S-Methyl-L-cysteine is 135.0354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of S-alkyl-L-cysteine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

S-Methyl-L-cysteine is a naturally occurring amino acid with the chemical formula C₄H₉NO₂S. It is a derivative of cysteine, characterized by the addition of a methyl group to the sulfur atom. This compound is widely found in various plants, particularly in cruciferous vegetables such as garlic and onions, and is known for its potential health benefits, including antioxidant properties and roles in metabolic processes .

SMLC's potential health benefits are likely linked to its role in the methionine cycle and its antioxidant properties. As a substrate for MSRA, SMLC helps maintain cellular antioxidant defenses by providing additional substrate for the enzyme []. This may offer protection against oxidative stress, a factor implicated in various diseases.

Some studies suggest SMLC might have neuroprotective effects. In fruit fly models of Parkinson's disease, dietary SMLC increased the efficacy of the MSRA system, potentially protecting neurons from damage []. However, more research is needed to understand the specific mechanisms by which SMLC exerts its effects.

Due to its functional groups. Key reactions include:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides, which are important in biological systems.
  • Chelation: It forms stable complexes with heavy metals such as copper, mercury, lead, zinc, and cadmium, which can facilitate detoxification processes .
  • Methylation: As a methyl donor, S-Methyl-L-cysteine participates in transmethylation reactions that are crucial for DNA methylation and other biochemical pathways .

Research indicates that S-Methyl-L-cysteine exhibits significant biological activities:

  • Antioxidant Properties: It has been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes like glutathione peroxidase and catalase .
  • Anti-inflammatory Effects: Studies suggest that it can mitigate inflammation markers in various models, contributing to its potential therapeutic applications against metabolic syndrome .
  • Metabolic Regulation: S-Methyl-L-cysteine has been linked to improved insulin sensitivity and reduced plasma glucose levels in animal studies, indicating its role in glucose metabolism .

S-Methyl-L-cysteine can be synthesized through various methods:

  • Post-Translational Methylation: This natural process involves the transfer of a methyl group from S-adenosylmethionine to cysteine.
  • Chemical Synthesis: Laboratory methods may include the reaction of cysteine with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions .

S-Methyl-L-cysteine has several applications across different fields:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a dietary supplement for health benefits.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic roles in treating metabolic disorders and oxidative stress-related diseases .
  • Agriculture: Its chelating properties make it useful in bioremediation efforts to detoxify heavy metal-contaminated soils .

Studies have explored the interactions of S-Methyl-L-cysteine with various biological systems:

  • It has been shown to interact positively with insulin signaling pathways, improving insulin sensitivity in models of metabolic syndrome .
  • Additionally, its chelation ability allows it to bind with toxic metals, potentially reducing their harmful effects on biological systems .

Several compounds share structural or functional similarities with S-Methyl-L-cysteine. Here are some notable comparisons:

CompoundStructure/FunctionalityUnique Features
CysteineContains a thiol group; precursor to glutathioneDirectly involved in protein synthesis and antioxidant defense
N-AcetylcysteineAcetylated form of cysteine; used as a mucolytic agentKnown for its role in restoring glutathione levels
HomocysteineSulfur-containing amino acid; linked to cardiovascular riskElevated levels associated with various health risks
GlutathioneTripeptide; major antioxidant in cellsPlays a critical role in detoxification processes

S-Methyl-L-cysteine stands out due to its specific methylation at the sulfur atom, enhancing its solubility and bioavailability compared to other sulfur-containing amino acids. Its unique properties make it particularly valuable in both nutritional and therapeutic contexts.

Thermodynamic Stability and Degradation Kinetics

S-Methyl-L-cysteine exhibits moderate thermal stability under ambient conditions but undergoes significant degradation at elevated temperatures. The compound demonstrates a melting point of approximately 240°C with concurrent decomposition, indicating that thermal degradation commences at the melting transition [1] [2].

Thermodynamic Stability Parameters

The thermodynamic stability of S-Methyl-L-cysteine can be characterized through several key parameters. While direct calorimetric measurements for S-Methyl-L-cysteine are limited, comparative analysis with L-cysteine provides valuable insights. L-cysteine, the structural analog, exhibits a heat capacity of 144.6 ± 0.3 J K⁻¹ mol⁻¹ at 298.15 K [3] [4]. The enthalpy difference at 298.15 K for L-cysteine is 24,960 ± 50 J mol⁻¹, while the entropy at this temperature is 169.0 ± 0.4 J K⁻¹ mol⁻¹ [3] [4]. These values suggest that S-Methyl-L-cysteine likely exhibits similar thermodynamic behavior due to structural similarity.

Degradation Kinetics and Pathways

Thermal degradation of S-Methyl-L-cysteine follows a complex multi-step mechanism that is highly temperature-dependent. At temperatures between 80-120°C, minimal degradation occurs over several hours [5] [6]. As temperature increases to 120-160°C, trace amounts of dimethyl disulfide begin to form through slow kinetics requiring minutes to hours for detectable product formation [5] [6].

The primary degradation pathway becomes significant at temperatures exceeding 160°C, where dimethyl disulfide emerges as the predominant volatile degradation product [5] [6]. At temperatures above 200°C, the degradation kinetics accelerate rapidly, producing secondary products including dimethyl trisulfide, dimethyl thiosulfinate, and dimethyl thiosulfonate within seconds to minutes [5] [6].

Temperature RangePrimary ProductsDegradation RateTime Scale
80-120°CMinimal degradationVery slowHours
120-160°CDimethyl disulfide (trace)SlowMinutes to hours
160-200°CDimethyl disulfide (major)ModerateMinutes
>200°CDimethyl trisulfide, thiosulfinateRapidSeconds to minutes
240°C (melting point)Complete decompositionCompleteImmediate

The degradation mechanism involves cleavage of the carbon-sulfur bond, releasing the methylthio group which subsequently undergoes oxidative coupling to form the observed disulfide and polysulfide products [5] [6]. This thermal instability necessitates careful temperature control during storage and handling to maintain compound integrity.

Solubility Profile Across pH Gradients

The solubility behavior of S-Methyl-L-cysteine demonstrates significant pH dependence, reflecting the ionizable nature of its amino and carboxyl functional groups. The compound exhibits amphoteric characteristics with distinct solubility profiles across different pH ranges.

Aqueous Solubility Characteristics

In neutral aqueous conditions at 25°C, S-Methyl-L-cysteine demonstrates moderate water solubility ranging from 27 to 50 mg/mL depending on measurement conditions [7] [8] [9]. The variation in reported solubility values likely reflects differences in measurement protocols, pH control, and ionic strength of the solutions.

Solvent/ConditionSolubilityMethod/Source
Water (25°C)27 mg/mL (199.73 mM)Experimental determination
Water (neutral pH)50 mg/mLCalorimetric analysis
PBS (pH 7.2)10 mg/mLBuffered solution
0.1 N NaOH10 mg/mL (1% w/v)Alkaline conditions
Water (sonicated)10 mMUltrasonic enhancement

pH-Dependent Solubility Behavior

The solubility of S-Methyl-L-cysteine exhibits characteristic pH dependence consistent with its zwitterionic nature. The compound possesses two ionizable groups: a carboxyl group with pKa₁ of approximately 2.44 and an amino group with pKa₂ of approximately 9.15 [10] [11]. This creates distinct pH-dependent solubility regions.

At highly acidic pH values (pH < 2), the compound exists predominantly in its cationic form (+NH₃-CHR-COOH), where both the amino and carboxyl groups are protonated. Under these conditions, the compound demonstrates limited solubility, described as "slightly soluble" in aqueous acid solutions [1] [2].

In the intermediate pH range (pH 3-8), S-Methyl-L-cysteine exists primarily as a zwitterion (⁺NH₃-CHR-COO⁻), with the isoelectric point estimated at approximately pH 5.8 [10]. This zwitterionic form typically exhibits maximum solubility, with optimal dissolution occurring in the pH range of 7-8 [1] [2].

At alkaline pH values (pH > 9), the compound exists predominantly in its anionic form (NH₂-CHR-COO⁻), where the amino group is deprotonated. Under basic conditions, the compound shows "sparingly soluble" behavior [1] [2].

Solvent System Compatibility

S-Methyl-L-cysteine demonstrates poor solubility in organic solvents, with complete insolubility reported in dimethyl sulfoxide (DMSO) [7] [8] [12]. This hydrophilic character is consistent with its amino acid structure and ionic nature. The compound shows enhanced solubility in aqueous buffer systems, particularly phosphate-buffered saline (PBS) at physiological pH [13].

Chiroptical Properties and Polarimetric Characterization

S-Methyl-L-cysteine exhibits distinct chiroptical properties arising from its single chiral center at the α-carbon position. The compound demonstrates consistent levorotatory optical activity across various measurement conditions and sources.

Optical Rotation Measurements

The specific optical rotation [α]₂₀/D of S-Methyl-L-cysteine has been measured under standardized conditions using water as the solvent. The most commonly reported value is -29.5° (c=1, water) [1] [2], though slight variations have been documented ranging from -27.0° to -34.0° [14]. These variations likely reflect differences in measurement conditions, sample purity, and instrumental precision.

PropertyValueMeasurement ConditionsSource
Specific rotation [α]₂₀/D-29.5°c=1 g/100mL in waterMultiple sources
Specific rotation [α]₂₀/D-27.0° to -34.0°c=1 g/100mL in waterGlentham Life Sciences
Refractive index-30°c=2 g/100mL in waterChemBK database

Stereochemical Configuration

S-Methyl-L-cysteine possesses the L-configuration, corresponding to the S-absolute configuration according to Cahn-Ingold-Prelog nomenclature [15]. The compound contains one defined stereocenter, with no additional E/Z centers or conformational isomers [15]. This single chiral center is responsible for all observed optical activity.

Polarimetric Stability

The optical rotation of S-Methyl-L-cysteine remains stable under normal storage conditions, with no reported racemization or epimerization under ambient temperature and pH conditions. However, extreme pH conditions or elevated temperatures may potentially affect the optical purity, though specific studies on racemization kinetics are not available in the current literature.

Enantiomeric Purity

Synthetic preparations of S-Methyl-L-cysteine typically achieve high enantiomeric excess (≥98%) [16], indicating effective asymmetric synthesis or resolution methods. The natural compound isolated from plant sources maintains excellent optical purity due to the stereospecific nature of biosynthetic pathways.

Chiroptical Applications

The distinct optical rotation of S-Methyl-L-cysteine enables its use in chiroptical sensing applications. Recent research has demonstrated the compound's utility in circular dichroism measurements and as a chiral ligand in asymmetric synthesis [17] [18]. The compound's interaction with metal surfaces can induce chiroplasmonic effects, leading to potential applications in nanoscale optical devices [17].

Redox Behavior and Sulfur Reactivity Patterns

The redox chemistry of S-Methyl-L-cysteine is dominated by the reactivity of its sulfur center, which readily undergoes oxidation and participates in various redox cycles. The compound demonstrates characteristic patterns of sulfur reactivity that are fundamental to its biological activity and chemical behavior.

Oxidation Pathways

S-Methyl-L-cysteine undergoes stepwise oxidation at its sulfur center. The primary oxidation pathway involves conversion to S-Methyl-L-cysteine sulfoxide under mild oxidizing conditions [19] [20]. This oxidation can be achieved using hydrogen peroxide, permanganate, or other oxidizing agents [21]. The sulfoxide derivative can be further oxidized to the corresponding sulfone under more vigorous conditions [21].

The oxidation sequence follows the pattern:
S-Methyl-L-cysteine → S-Methyl-L-cysteine sulfoxide → S-Methyl-L-cysteine sulfone

Antioxidant Properties

S-Methyl-L-cysteine functions as an effective antioxidant through multiple mechanisms. The compound serves as a substrate for methionine sulfoxide reductase A (MSRA), participating in a catalytic antioxidant cycle that scavenges reactive oxygen species [22] [23] [24]. This enzymatic system represents a crucial cellular defense mechanism against oxidative stress.

Redox ProcessDescriptionConditions/Applications
Oxidation to sulfoxideS-Methyl-L-cysteine → sulfoxideMild oxidizing conditions
Oxidation to sulfoneSulfoxide → sulfoneStrong oxidizing conditions
MSRA substrate activityMethionine-centered redox cycleEnzymatic antioxidant system
ROS scavengingFree radical neutralizationCellular protection

Cellular Redox Regulation

The compound plays a significant role in cellular redox regulation through its interaction with the methionine-centered redox cycle (MCRC) [23]. In this system, S-Methyl-L-cysteine acts as a reducing substrate that can be oxidized by MSRA to scavenge oxidizing species, particularly in mitochondrial environments [23]. This process helps maintain cellular redox homeostasis and provides protection against oxidative damage.

Thermal Redox Reactions

At elevated temperatures, S-Methyl-L-cysteine undergoes thermal redox reactions that produce various sulfur-containing volatiles. The primary thermal oxidation products include dimethyl disulfide and dimethyl trisulfide, formed through oxidative coupling of methylthio groups released during thermal decomposition [5] [6]. These reactions are particularly relevant in food chemistry applications where thermal processing affects sulfur amino acid derivatives.

Sulfur Reactivity Patterns

The sulfur center in S-Methyl-L-cysteine exhibits nucleophilic character, making it susceptible to reaction with electrophiles. This reactivity pattern is consistent with other sulfur-containing amino acids and enables the compound to participate in various chemical modifications and conjugation reactions [25] [26].

The compound's sulfur reactivity includes:

  • Nucleophilic attack on electrophilic centers
  • Oxidation to sulfoxide and sulfone derivatives
  • Participation in disulfide bond formation
  • Reaction with metal ions and complexes

Biological Redox Significance

In biological systems, the redox properties of S-Methyl-L-cysteine contribute to its neuroprotective and antioxidant effects. The compound's ability to participate in the MSRA-mediated antioxidant system provides cellular protection against oxidative stress-related damage [22] [24]. This mechanism is particularly important in neurological contexts where oxidative stress plays a role in neurodegenerative diseases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

XLogP3

-2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.03539970 g/mol

Monoisotopic Mass

135.03539970 g/mol

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A34I1H07YM

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

19651-44-6
1187-84-4
7728-98-5

Wikipedia

S-Methylcysteine

Dates

Last modified: 08-15-2023
1: Rubino FM, Pitton M, Di Fabio D, Meroni G, Santaniello E, Caneva E, Pappini M, Colombi A. Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry. Biomed Chromatogr. 2011 Mar;25(3):330-43. doi: 10.1002/bmc.1451. PubMed PMID: 21110385.
2: Uchino H. [Nutritional value of S-methylcysteine sulfoxide. (IV). Effect of S-methylcysteine sulfoxide supplement on rats fed a high protein-, low protein- and commercial-diet (author's transl)]. Nihon Eiseigaku Zasshi. 1975 Aug;30(3):397-403. Japanese. PubMed PMID: 1238768.
3: Refsvik T. N-acetylpenicillamine potentiated excretion of methyl mercury in rat bile: influence of S-methylcysteine. Acta Pharmacol Toxicol (Copenh). 1984 Aug;55(2):121-5. PubMed PMID: 6496113.
4: Uchino H, Itokawa Y. [Studies on nutritional value of S-methylcysteine sulfoxide. II. Splenic hypertrophy of rats on an increased S-methylcysteine sulfoxide diet and effect of S-methylcysteine sulfoxide administration on splenoectomized rats]. Nihon Eiseigaku Zasshi. 1972 Jun;27(2):253-6. Japanese. PubMed PMID: 4677395.
5: Armstrong MD. N-delta-acetylornithine and S-methylcysteine in blood plasma. Biochim Biophys Acta. 1979 Nov 1;587(4):638-42. PubMed PMID: 508804.
6: Husain A, Sato D, Jeelani G, Mi-ichi F, Ali V, Suematsu M, Soga T, Nozaki T. Metabolome analysis revealed increase in S-methylcysteine and phosphatidylisopropanolamine synthesis upon L-cysteine deprivation in the anaerobic protozoan parasite Entamoeba histolytica. J Biol Chem. 2010 Dec 10;285(50):39160-70. doi: 10.1074/jbc.M110.167304. Epub 2010 Oct 5. PubMed PMID: 20923776; PubMed Central PMCID: PMC2998131.
7: Thompson JF, Gering RK. Biosynthesis of s-methylcysteine in radish leaves. Plant Physiol. 1966 Oct;41(8):1301-7. PubMed PMID: 16656400; PubMed Central PMCID: PMC550522.
8: Zhao J, Ng CM, Chu IK, Siu KW, Hopkinson AC. Methionine, alpha-methylmethionine and S-methylcysteine radical cations: generations and dissociations in the gas phase. Phys Chem Chem Phys. 2009 Sep 21;11(35):7629-39. PubMed PMID: 19950502.
9: Uchino H. [Nutritional value of S-methylcysteine sulfoxide. 3. Comparison of S-methylcysteine sulfoxide, S-allylcysteine sulfoxide and related sulfur containing amino acids (author's transl)]. Nihon Eiseigaku Zasshi. 1973 Oct;28(4):385-91. Japanese. PubMed PMID: 4799999.
10: Yagi N, Takashima M, Itokawa Y. [Nutritional value of S-methylcysteine sulfoxide (methiin): (V). Investigations on effects of S-methylcysteine sulfoxide on methionine-substitution and amino acid imbalance (author's transl)]. Nihon Eiseigaku Zasshi. 1976 Feb;30(6):593-9. Japanese. PubMed PMID: 985941.
11: Nishikawa-Ogawa M, Wanibuchi H, Morimura K, Kinoshita A, Nishikawa T, Hayashi S, Yano Y, Fukushima S. N-acetylcysteine and S-methylcysteine inhibit MeIQx rat hepatocarcinogenesis in the post-initiation stage. Carcinogenesis. 2006 May;27(5):982-8. Epub 2005 Dec 7. PubMed PMID: 16338951.
12: Pancetti F, Oyarce M, Aranda M, Parodi J, Aguayo LG, Morales B, Westphal G, Müller M, Hallier E, Zeise ML. S-methylcysteine may be a causal factor in monohalomethane neurotoxicity. Neurotoxicology. 2004 Sep;25(5):817-23. PubMed PMID: 15288512.
13: Wei M, Wanibuchi H, Yamamoto S, Iwai S, Morimura K, Nomura T, Takayama R, Fukushima S. Chemopreventive effects of S-methylcysteine on rat hepatocarcinogenesis induced by concurrent administration of sodium nitrite and morpholine. Cancer Lett. 2000 Dec 8;161(1):97-103. PubMed PMID: 11078918.
14: Vijayaraghavan M, Wanibuchi H, Takada N, Yano Y, Otani S, Yamamoto S, Fukushima S. Inhibitory effects of S-methylcysteine and cysteine on the promoting potential of sodium phenobarbital on rat liver carcinogenesis. Jpn J Cancer Res. 2000 Aug;91(8):780-5. PubMed PMID: 10965017.
15: Buchwald AL, Müller M. Late confirmation of acute methyl bromide poisoning using S-methylcysteine adduct testing. Vet Hum Toxicol. 2001 Aug;43(4):208-11. PubMed PMID: 11474733.
16: Ro JY, Jensen DE, Kim S. Quantitation of S-methylcysteine formed in O6-methylguanine-DNA:methyltransferase. Cancer Lett. 1984 Jun;23(2):213-21. PubMed PMID: 6744245.
17: Takada N, Yano Y, Wanibuchi H, Otani S, Fukushima S. S-methylcysteine and cysteine are inhibitors of induction of glutathione S-transferase placental form-positive foci during initiation and promotion phases of rat hepatocarcinogenesis. Jpn J Cancer Res. 1997 May;88(5):435-42. PubMed PMID: 9247599.
18: Itokawa Y, Inoue K, Sasagawa S, Fujiwara M. Effect of S-methylcysteine sulfoxide, S-allylcysteine sulfoxide and related sulfur-containing amino acids on lipid metabolism of experimental hypercholesterolemic rats. J Nutr. 1973 Jan;103(1):88-92. PubMed PMID: 4682454.
19: Uchino H, Itokawa Y. [Studies on nutritional value of S-methylcysteine sulfoxide. I. Effect of increased dietary S-methylcysteine sulfoxide on growth and tissues in rats]. Nihon Eiseigaku Zasshi. 1972 Jun;27(2):248-52. Japanese. PubMed PMID: 4677394.
20: Kumari K, Augusti KT. Antidiabetic effects of S-methylcysteine sulphoxide on alloxan diabetes. Planta Med. 1995 Feb;61(1):72-4. PubMed PMID: 7700997.

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